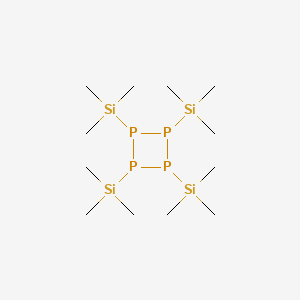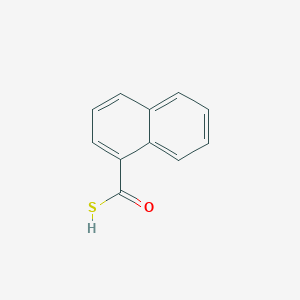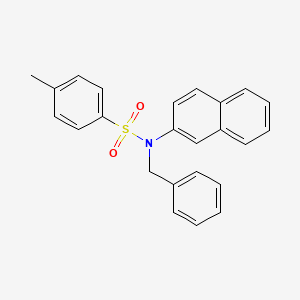
3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one: is an organic compound with a unique structure that includes a cyclopentene ring substituted with methyl and isopropenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethyl-2-cyclopentenone with isopropenyl magnesium bromide can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its derivatives may serve as probes or inhibitors in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable for producing polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. It may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .
Comparación Con Compuestos Similares
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- (3S,5R,8S)-3,8-Dimethyl-5-(prop-1-en-2-yl)-2,3,5,6,7,8-hexahydroazulen-1(4H)-one
Comparison: Compared to similar compounds, 3,5-Dimethyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring. This structural feature imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis and research .
Propiedades
Número CAS |
85620-35-5 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3,5-dimethyl-5-prop-1-en-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)10(4)6-8(3)5-9(10)11/h5H,1,6H2,2-4H3 |
Clave InChI |
OIBTYPLMFAUNSO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(C1)(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


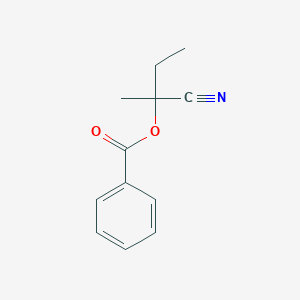
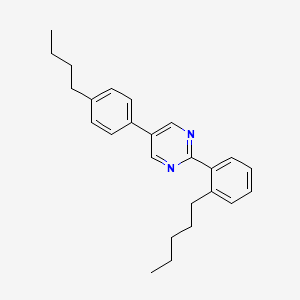
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)

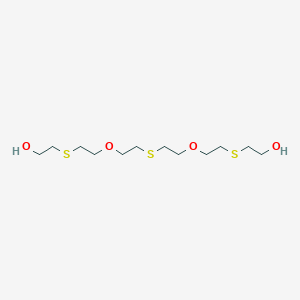
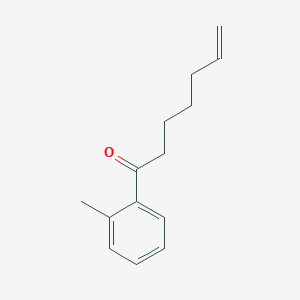
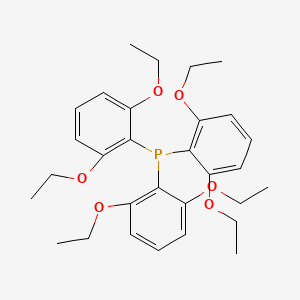
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)


